![molecular formula C11H14FN3O2 B13533135 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-6-nitrophenylmethyl group. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the fields of medicinal chemistry and molecular imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-[(2-Amino-6-fluorophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Aplicaciones Científicas De Investigación
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Molecular Imaging: The compound has been explored as a precursor for radiolabeled tracers used in positron emission tomography (PET) imaging to study tumor metabolism.
Biological Studies: It serves as a probe in biochemical assays to investigate enzyme activity and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine depends on its specific application. In molecular imaging, for example, the compound or its derivatives may target specific enzymes or receptors involved in metabolic pathways. The fluorine atom can be replaced with a radioactive isotope, allowing for the visualization of biological processes in vivo .
Comparación Con Compuestos Similares
- 1-[(2-Fluoro-4-nitrophenyl)methyl]piperazine
- 1-[(2-Chloro-6-nitrophenyl)methyl]piperazine
- 1-[(2-Fluoro-6-aminophenyl)methyl]piperazine
Comparison: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination allows for a diverse range of chemical modifications and applications. Compared to its analogs, the fluoro group provides stability and the nitro group offers a site for further functionalization, making it a versatile compound in synthetic chemistry and molecular imaging .
Propiedades
Fórmula molecular |
C11H14FN3O2 |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
1-[(2-fluoro-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-10-2-1-3-11(15(16)17)9(10)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
Clave InChI |
GJBKEOMHOZZLLI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC=C2F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


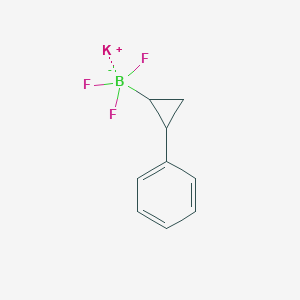
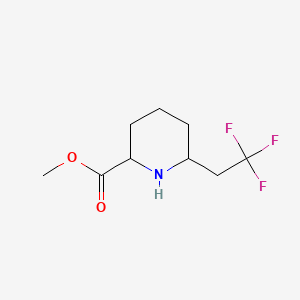
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)

![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)

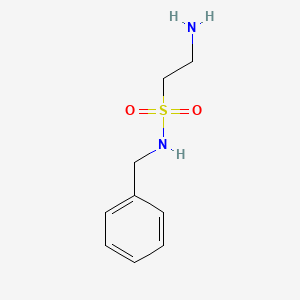
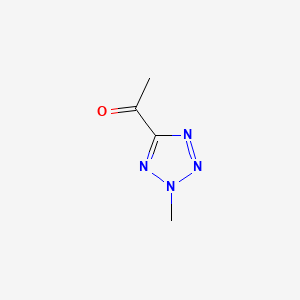
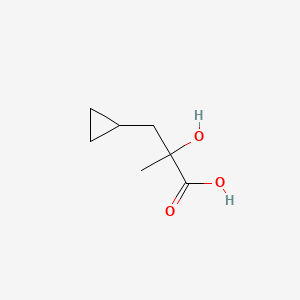
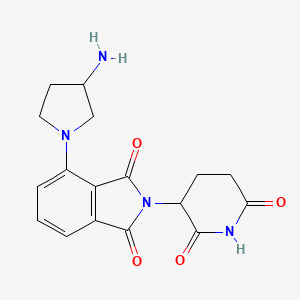
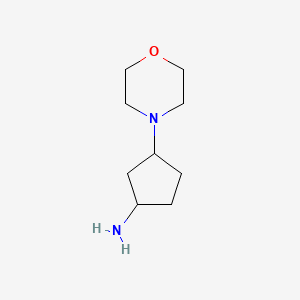
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
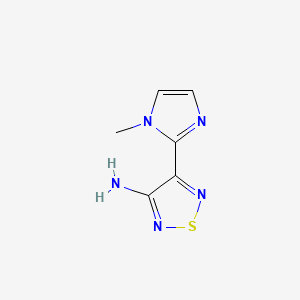
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
